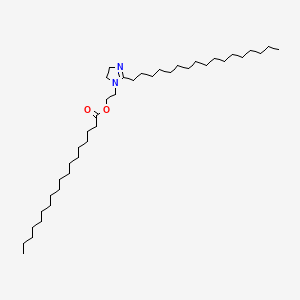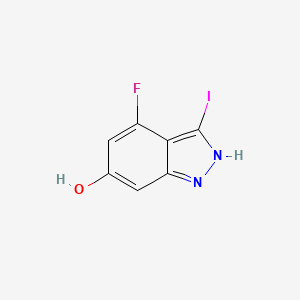
4-fluoro-3-iodo-1H-Indazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-iodo-1H-Indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of fluorine and iodine atoms in the compound enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-iodo-1H-Indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction between 2-fluorobenzaldehyde and hydrazine, followed by iodination at the 3-position . The reaction conditions often include the use of a suitable solvent like dimethyl sulfoxide (DMSO) and a catalyst such as copper(II) acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce byproducts. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts .
化学反応の分析
Types of Reactions
4-fluoro-3-iodo-1H-Indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
4-fluoro-3-iodo-1H-Indazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 4-fluoro-3-iodo-1H-Indazol-6-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine and iodine atoms enhances its binding affinity and specificity . The pathways involved may include inhibition of kinase activity and disruption of cellular signaling processes .
類似化合物との比較
Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the fluorine and iodine substitutions.
3-iodo-1H-Indazole: Similar to 4-fluoro-3-iodo-1H-Indazol-6-ol but without the fluorine atom.
4-fluoro-1H-Indazole: Similar to this compound but without the iodine atom.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential for various chemical transformations. This dual substitution makes it a valuable compound for research and industrial applications .
特性
分子式 |
C7H4FIN2O |
|---|---|
分子量 |
278.02 g/mol |
IUPAC名 |
4-fluoro-3-iodo-2H-indazol-6-ol |
InChI |
InChI=1S/C7H4FIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) |
InChIキー |
RNLHORRFIYBSCH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



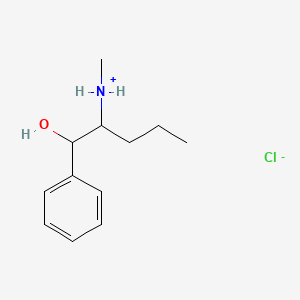
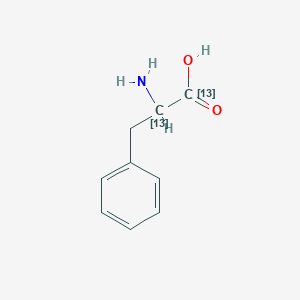
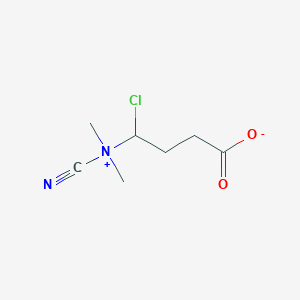
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
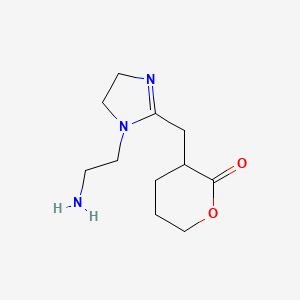


![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

